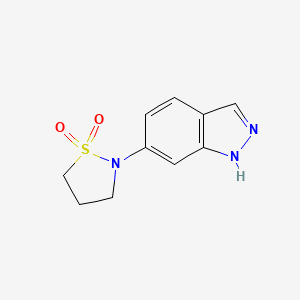
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate” is a chemical compound with the molecular formula C11H15IN2O3 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate” can be represented by the SMILES stringCOc1cc(NC(=O)OC(C)(C)C)ncc1I . The molecular weight of this compound is 350.15 .
科学的研究の応用
1. Application in Dye-Sensitized Solar Cells
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate has been explored in the context of dye-sensitized solar cells. A study by Ferdowsi et al. (2018) delved into the use of pyridine derivatives, including 4-tert-butylpyridine, as electrolyte additives in solar cells. They discovered that these additives significantly influence the electrochemical properties of the redox mediator, impacting the charge-transfer rate and diffusion resistance in solar cells (Ferdowsi et al., 2018).
2. Role in Synthesis of Biologically Active Compounds
In another study, Zhao et al. (2017) highlighted the synthesis of tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). This study showcases the relevance of such compounds in the synthesis of complex molecules with biological applications (Zhao et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl N-(5-iodo-4-methoxypyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-9-5-8(16-4)7(12)6-13-9/h5-6H,1-4H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHLXRWGUVAAOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)OC)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640100 |
Source


|
| Record name | tert-Butyl (5-iodo-4-methoxypyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate | |
CAS RN |
944935-37-9 |
Source


|
| Record name | tert-Butyl (5-iodo-4-methoxypyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

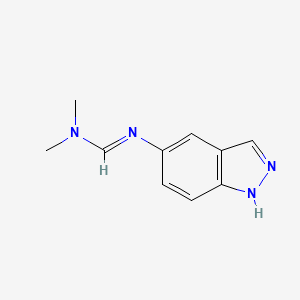
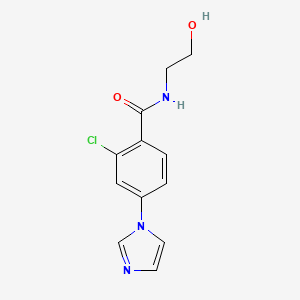



![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid](/img/structure/B1324932.png)
![[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1324935.png)

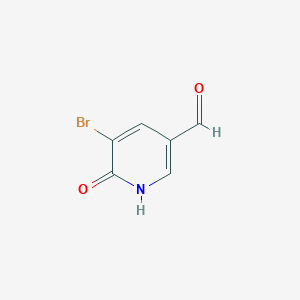
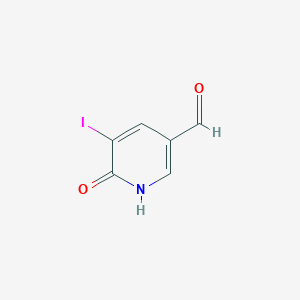

![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)
